2,2,4-Trimethylheptanoic acid

CAS No.: 58064-14-5

Cat. No.: VC18136097

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58064-14-5 |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | 2,2,4-trimethylheptanoic acid |

| Standard InChI | InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12) |

| Standard InChI Key | KMEMNSMHOHZMNV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)CC(C)(C)C(=O)O |

Introduction

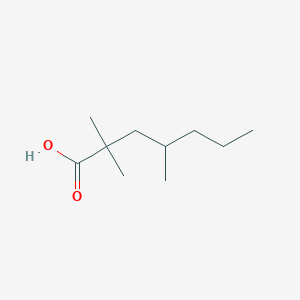

Chemical Structure and Nomenclature

The IUPAC name 2,2,4-trimethylheptanoic acid reflects its structural configuration: a seven-carbon chain (heptanoic acid) with methyl groups at the second (two substituents) and fourth positions. The carboxylic acid functional group () is located at the terminal carbon. This branching introduces steric hindrance, influencing reactivity and physical properties .

Molecular Formula:

Molecular Weight: 172.26 g/mol

SMILES Notation:

InChIKey: KMEMNSMHOHZMNV-UHFFFAOYSA-N

The branched structure reduces crystallinity compared to linear analogues, enhancing solubility in nonpolar solvents.

Synthesis and Production

Industrial Synthesis

Industrial production typically involves catalytic oxidation of branched alkanes. For example, 2,2,4-trimethylheptane undergoes oxidation using cobalt or manganese catalysts under controlled temperatures (150–200°C) and pressures (1–5 atm). The reaction proceeds via radical intermediates, with the carboxylic acid forming at the terminal methyl group:

Yields are optimized by maintaining a stoichiometric excess of oxygen and recycling unreacted alkanes.

Laboratory Methods

Small-scale synthesis may employ Grignard reagents or carboxylation of pre-functionalized precursors. One reported route involves:

-

Alkylation of ethyl acetoacetate with 2,4-dimethylpentyl bromide.

-

Hydrolysis of the ester to the corresponding ketone.

-

Oxidation of the ketone to the carboxylic acid using Jones reagent ().

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.26 g/mol | |

| Density (estimated) | 0.91–0.93 g/cm³ | |

| Boiling Point (predicted) | 245–250°C | |

| Solubility | Miscible with organic solvents |

The compound is a viscous liquid at room temperature, with a faint odor characteristic of carboxylic acids. Its low melting point (−15°C to −10°C) reflects hindered molecular packing due to branching.

Chemical Reactivity

Acid-Base Behavior

As a carboxylic acid, it donates protons (), forming salts with bases:

Esterification

Reacts with alcohols () under acidic catalysis to form esters:

Reaction rates are slower than linear analogues due to steric effects.

Reduction

Lithium aluminum hydride () reduces the carboxylic acid to the primary alcohol:

Applications

Industrial Uses

-

Lubricant Additives: Branched carboxylic acids improve thermal stability in synthetic oils.

-

Polymer Plasticizers: Esters of 2,2,4-trimethylheptanoic acid enhance flexibility in PVC.

Pharmaceutical Intermediates

The compound serves as a chiral building block in synthesizing bioactive molecules, though specific applications remain proprietary .

Biological and Environmental Considerations

Biodegradation

Microbial degradation occurs via β-oxidation, though branching slows metabolic pathways. Half-life in soil: 20–30 days .

Comparison with Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Application |

|---|---|---|---|

| 2,2,4-Trimethylheptanoic acid | 245–250 | Lubricants | |

| 2,2,4-Trimethylpentanoic acid | 223.8 | Plasticizers | |

| Hexanoic acid | 205 | Food additives |

Branched analogues exhibit lower melting points and higher solubility in hydrocarbons compared to linear chains .

Research Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume